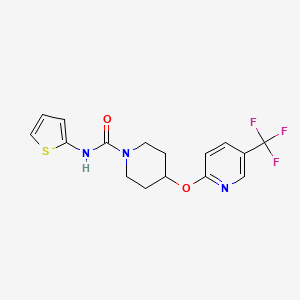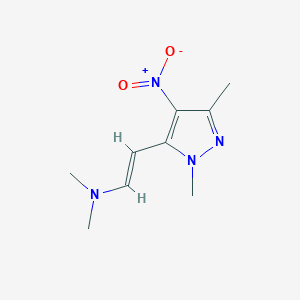
N,N-diméthyl-1-éthylèneamine-2-(1,3-diméthyl-4-nitro-1H-pyrazol-5-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)-N,N-dimethylethenamine, also known as (E)-2-(2,5-DMPN), is an organonitrogen compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, containing a pyrazole ring, and has a molecular weight of 231.33 g/mol. (E)-2-(2,5-DMPN) has been studied for its potential as a ligand for metal complexes, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Chimie de coordination et complexes de palladium
Le cycle pyrazole, avec sa structure hétérocyclique azotée, a été largement étudié en chimie de coordination. Les chercheurs ont synthétisé de nouveaux complexes de palladium(II) en utilisant des ligands dérivés de notre composé. Par exemple, la réaction de 2-{1-[2-(1,3-diméthyl-4-nitro-1H-pyrazol-5-yl)hydrazono]méthyl}pyridine (PCHP) ou de son analogue 2-{1-[2-(1,3-diméthyl-4-nitro-1H-pyrazol-5-yl)hydrazono]éthyl}pyridine (APHP) avec [Pd(PhCN)₂Cl₂] donne les complexes de coordination correspondants de la base de Schiff pyridine-hydrazone [Pd(PCHP)Cl₂] et [Pd(APHP)Cl₂]. Ces complexes ont été caractérisés par analyse élémentaire, spectroscopie IR et RMN 1H. De plus, des études cristallographiques révèlent l'existence d'un métallacycle à cinq chaînons par coordination de l'atome d'azote et de la pyridine N au centre de palladium .
Études de cytotoxicité
La cytotoxicité des deux ligands (PCHP et APHP) et des complexes de palladium(II) (4a et 5) a été évaluée sur la lignée cellulaire cancéreuse humaine K562. Les valeurs de GI50 (inhibition de la croissance à 50%) ont été comparées à celles du cisplatine dans les mêmes conditions expérimentales. Il est intéressant de noter que les complexes ont présenté une activité supérieure à celle du cisplatine, soulignant leur potentiel en tant qu'agents anticancéreux .
Matériaux fonctionnels hybrides
La conception de matériaux fonctionnels hybrides a gagné en attention en raison de leurs applications dans divers domaines. Notre composé, avec sa partie pyrazole, peut servir de bloc de construction pour les cadres métallo-organiques (MOF). Ces cadres trouvent une application dans la catalyse, le magnétisme, la porosité, la luminescence et la conductivité. Les chercheurs ont exploré la synthèse de MOF en utilisant des ions de métaux de transition et des ligands hétérocycliques azotés, y compris des ligands à base de pyrazole .
Stockage et séparation des gaz
Des ligands à base de pyrazole ont été incorporés dans des matériaux poreux pour le stockage et la séparation des gaz. Ces cadres peuvent adsorber des gaz tels que l'hydrogène, le méthane ou le dioxyde de carbone. En contrôlant la taille des pores et les groupes fonctionnels, les chercheurs visent à améliorer les capacités de stockage des gaz et à capturer sélectivement des gaz spécifiques.
En résumé, notre composé offre des possibilités passionnantes en chimie de coordination, en études de cytotoxicité, en matériaux hybrides, en administration de médicaments, en détection chimique et en stockage de gaz. Sa nature polyvalente en fait une cible précieuse pour de nouvelles explorations dans ces divers domaines scientifiques . Si vous avez d'autres questions spécifiques ou si vous avez besoin de plus amples détails, n'hésitez pas à demander ! 😊
Mécanisme D'action
The mechanism of action of (E)-2-(2,5-DMPN) is not fully understood. It is believed that it acts as a ligand for metal complexes, and that it is able to bind to the metal ions and facilitate the formation of the desired product. Additionally, it is believed that (E)-2-(2,5-DMPN) is able to act as a catalyst for the formation of other organonitrogen compounds, and that it is able to facilitate the formation of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-2-(2,5-DMPN) are not fully understood. It is believed that it is able to bind to metal ions and facilitate the formation of desired products, and that it is able to act as a catalyst for the formation of other organonitrogen compounds. Additionally, it is believed that (E)-2-(2,5-DMPN) may have potential applications in medicine, as it has been found to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (E)-2-(2,5-DMPN) for use in lab experiments include its ability to act as a ligand for metal complexes and its ability to act as a catalyst for the formation of other organonitrogen compounds. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful for medical applications. The limitations of (E)-2-(2,5-DMPN) for use in lab experiments include the fact that its mechanism of action is not fully understood, and that its effects on biochemical and physiological processes are not fully understood.
Orientations Futures
The potential future directions for (E)-2-(2,5-DMPN) include further research into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research into its potential applications in medicine and its potential as a ligand for metal complexes is needed. Additionally, further research into its potential as a catalyst for the formation of other organonitrogen compounds is needed. Finally, further research into its potential applications in catalysis is needed.
Méthodes De Synthèse
(E)-2-(2,5-DMPN) can be synthesized in two steps. The first step involves reacting 2,5-dimethyl-4-nitropyrrole with dimethylformamide dimethyl acetal in the presence of a base, such as potassium carbonate, to yield the desired product. The second step involves reacting the product of the first step with a secondary amine, such as dimethylamine, to form the desired product.
Propriétés
IUPAC Name |
(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-7-9(13(14)15)8(12(4)10-7)5-6-11(2)3/h5-6H,1-4H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYNTAAQSHSTDN-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CN(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C=C/N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

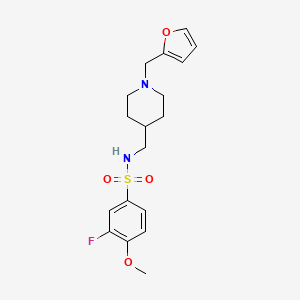
![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)
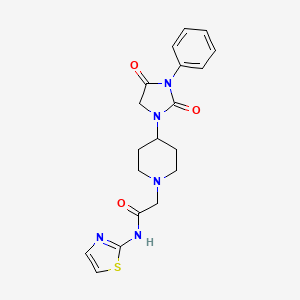
![{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2391721.png)
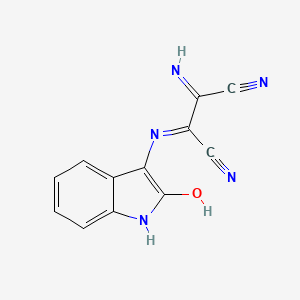
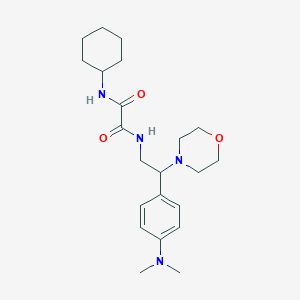


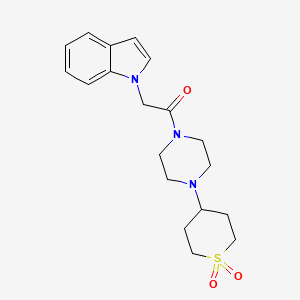
![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2391734.png)
